(5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at position 5 and a 3-chlorophenyl group at position 2. Its unique structural features include:
- Z-configuration at the C5 benzylidene double bond, influencing spatial arrangement and intermolecular interactions .
- 4-Hydroxy-3-methoxy-5-nitrobenzylidene substituent, introducing electron-withdrawing (nitro) and electron-donating (hydroxy, methoxy) groups. This combination may enhance redox activity or binding affinity in biological systems.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C17H11ClN2O5S2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11ClN2O5S2/c1-25-13-6-9(5-12(15(13)21)20(23)24)7-14-16(22)19(17(26)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI Key |
PVXVYUCGACTAGE-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Properties of Selected Thiazolidinones
Key Observations :
- Electron-withdrawing groups (NO₂) in the target compound may reduce solubility compared to hydroxy/methoxy analogues but enhance stability in oxidative environments .
- Furyl-propenylidene substituents (e.g., ) introduce conjugated π-systems, which could enhance UV absorption or fluorescence properties compared to the nitro-aromatic system in the target.
Structural and Stereochemical Considerations
- Z-configuration: Ensures planar alignment of the benzylidene moiety with the thiazolidinone ring, optimizing π-π stacking in protein binding pockets .
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